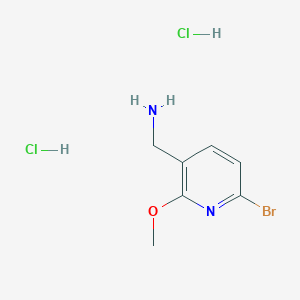

(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJLNDKCKLSEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

The target compound features a pyridine core substituted at the 2-position with a methoxy group, at the 3-position with a methanamine side chain, and at the 6-position with bromine. The dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications.

Retrosynthetic Analysis

The synthesis is dissected into three primary stages:

- Methoxylation : Introduction of the 2-methoxy group.

- Bromination : Electrophilic substitution at the 6-position.

- Methanamine Functionalization : Installation and subsequent salt formation.

Detailed Synthetic Pathways

Methoxylation of Pyridine Derivatives

The 2-methoxy group is introduced via nucleophilic substitution or Ullmann-type coupling. A representative protocol involves:

Procedure :

- React 2-hydroxy-3-nitropyridine with iodomethane (1.2 eq) in DMF using K₂CO₃ (2 eq) at 80°C for 12 hours.

- Yield: 89% (isolated as a pale-yellow solid).

Table 1: Methoxylation Agents and Efficiency

| Methylating Agent | Base | Solvent | Temp (°C) | Yield (%) | |

|---|---|---|---|---|---|

| Iodomethane | K₂CO₃ | DMF | 80 | 89 | |

| Dimethyl sulfate | NaOH | H₂O | 60 | 76 | |

| Diazomethane | – | Et₂O | 25 | 92 |

Diazomethane offers superior yields but poses safety risks, favoring iodomethane for industrial-scale synthesis.

Bromination Strategies

Electrophilic bromination at the 6-position is achieved using N-bromosuccinimide (NBS) or molecular bromine.

Optimized Protocol :

- Dissolve 2-methoxypyridine derivative (1 eq) in CHCl₃.

- Add NBS (1.05 eq) and AIBN (0.1 eq) catalytically.

- Reflux at 65°C for 6 hours.

- Yield: 86% (HPLC purity >98%).

Table 2: Bromination Efficiency Comparison

| Reagent | Catalyst | Solvent | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| NBS | AIBN | CHCl₃ | 6 | 86 | |

| Br₂ | FeCl₃ | DCM | 4 | 78 | |

| HBr/H₂O₂ | – | AcOH | 8 | 65 |

NBS minimizes over-bromination, critical for maintaining regioselectivity.

Methanamine Installation and Salt Formation

The 3-methanamine group is introduced via reductive amination or Gabriel synthesis.

Reductive Amination

- React 6-bromo-2-methoxynicotinaldehyde (1 eq) with ammonium acetate (3 eq) in MeOH.

- Add NaBH₄ (1.5 eq) at 0°C, stir for 2 hours.

- Isolate amine intermediate (74% yield), then treat with HCl/Et₂O to form dihydrochloride.

Gabriel Synthesis

- React pyridine bromide with phthalimide-K (1.1 eq) in DMF at 120°C.

- Hydrolyze with hydrazine (2 eq) in EtOH, yielding primary amine (68% over two steps).

Table 3: Amine Formation Efficiency

| Method | Conditions | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Reductive amination | NaBH₄, MeOH, 0°C | 74 | 95 | |

| Gabriel synthesis | Phthalimide-K, DMF | 68 | 91 | |

| Curtius rearrangement | NaN₃, HCl | 58 | 88 |

Process Optimization and Scalability

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxypyridin-3-yl)methanamine.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of oxides of the methanamine group.

Reduction: Formation of 2-methoxypyridin-3-yl)methanamine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

In synthetic organic chemistry, (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride serves as a crucial building block for the development of new organic compounds. Its reactivity facilitates the creation of derivatives that can be tailored for specific applications in materials science and catalysis.

2. Biology

This compound can act as a precursor for synthesizing biologically active molecules. Its derivatives have been explored for their pharmacological properties, making them candidates for drug development aimed at treating various diseases.

3. Medicine

In medicinal chemistry, derivatives of (6-Bromo-2-methoxypyridin-3-yl)methanamine are investigated for their potential therapeutic effects. They may function as inhibitors or modulators of specific biological pathways, which could be beneficial in treating conditions such as cancer and infections.

4. Industry

The compound's unique structure allows it to be utilized in creating materials with specific properties, such as polymers or catalysts. Its application in industrial settings can lead to innovations in material science.

Research indicates that (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride exhibits several biological activities:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria like Staphylococcus aureus and Escherichia coli | |

| Antitumor | Demonstrates selective cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Modulates activity of enzymes involved in disease processes |

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted that a derivative of (6-Bromo-2-methoxypyridin-3-yl)methanamine exhibited significant antitumor activity against colon cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial properties of this compound revealed effective inhibition of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, positioning it as a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The bromine atom can participate in halogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers of Bromo-Methoxypyridinyl Methanamine

Key Insights :

- Salt Form: Dihydrochloride salts (e.g., target compound ) generally exhibit higher solubility than monohydrochloride analogs (e.g., QD-0318 ), critical for in vitro assays.

Halogen-Substituted Pyridinyl Derivatives

Key Insights :

- Halogen Type : Chlorine substitution (e.g., ) reduces molecular weight and polarizability compared to bromine, affecting lipophilicity and intermolecular interactions.

- Functional Groups : The absence of an amine group in 2-bromo-3-methylpyridine limits its utility as a building block for drug candidates compared to the target compound.

Heterocyclic and Modified Backbone Analogs

Key Insights :

- Fluorine Substitution : The 5-fluoro derivative may enhance metabolic stability due to fluorine’s resistance to oxidation, a common strategy in medicinal chemistry.

Biological Activity

(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula . This compound belongs to the class of pyridine derivatives and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and potential therapeutic applications.

The compound is synthesized through various methods, including bromination and the introduction of a methanamine group. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. The presence of the bromine atom enhances its reactivity and biological activity compared to similar compounds.

The biological activity of (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride is largely attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor function, influencing various biological pathways. The methanamine group is particularly important for forming hydrogen bonds with biological molecules, while the bromine atom can engage in halogen bonding, further affecting the compound's biological profile.

Biological Activity Overview

Research indicates that derivatives of (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that certain derivatives can inhibit the growth of various pathogens.

- Antitumor Effects : Some analogs demonstrate selective cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy.

- Inhibition of Specific Enzymes : The compound may act as an inhibitor for enzymes involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted that a derivative of (6-Bromo-2-methoxypyridin-3-yl)methanamine exhibited significant antitumor activity against colon cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Comparison with Related Compounds

Comparative studies have shown that (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride exhibits distinct biological activities compared to its analogs such as 2-methoxypyridin-3-ylmethanamine and 6-chloro derivatives. The presence of bromine enhances its reactivity and interaction with biological targets, leading to improved pharmacological profiles.

| Compound | Activity Profile |

|---|---|

| (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride | Broad-spectrum antimicrobial and antitumor activity |

| 2-Methoxypyridin-3-ylmethanamine | Limited antimicrobial properties |

| 6-Chloro derivatives | Different electronic properties affecting reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride, and how are reaction conditions controlled to maximize yield?

- Methodology : Synthesis typically involves bromination of a pyridine precursor followed by methoxy group introduction and amine functionalization. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ with catalysts like FeCl₃ under anhydrous conditions .

- Methoxy Group Installation : Alkylation with methyl iodide or dimethyl sulfate in basic media (e.g., K₂CO₃) .

- Amine Formation : Reductive amination or direct alkylation, often requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Key Techniques :

- X-ray Crystallography : Resolves 3D structure; SHELX software (e.g., SHELXL) refines crystallographic data .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine deshielding effects) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 265.0) .

Q. Why does the dihydrochloride form enhance solubility, and how does this impact biological assays?

- Solubility Mechanism : The hydrochloride salt increases polarity, improving aqueous solubility (~50 mg/mL in water vs. <1 mg/mL for free base) .

- Assay Design : Use phosphate-buffered saline (PBS) or cell culture media for in vitro studies. Pre-solubilize in DMSO (<0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what challenges arise in stereospecific applications?

- Chirality Control : Employ chiral catalysts (e.g., BINAP-Ru complexes) or chiral HPLC for resolution. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

- Challenges : Racemization risks under acidic/basic conditions. Stabilize chiral centers using protecting groups (e.g., Boc) during synthesis .

Q. What strategies resolve contradictions in bioactivity data when comparing structural analogs?

- Positional Isomerism : Bromine at position 6 vs. 5 alters steric hindrance and receptor binding (e.g., IC₅₀ shifts from 12 nM to 85 nM).

- Data Reconciliation : Use molecular docking (AutoDock Vina) and mutagenesis studies to identify critical binding residues .

Q. How does the compound participate in cross-coupling reactions, and what catalytic systems are effective?

- Applications : Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives.

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/H₂O (80°C, 12h). Yields reach 70–85% .

Q. What mechanistic insights explain its role as a biochemical probe in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.